2-Bromo-3,4,5-triphenyl-2,4-cyclopentadien-1-one

UV-Vis Spectroscopy Photophysical Characterization Materials Chemistry

2-Bromo-3,4,5-triphenyl-2,4-cyclopentadien-1-one (CAS 73442-55-4) is a tetraarylcyclopentadienone derivative characterized by a bromine substituent directly at the 2-position of the cyclopentadienone core. With a molecular formula of C₂₃H₁₅BrO and a molecular weight of 387.27 g/mol, this dark-colored solid is classified as a 'tetracyclone' analog.

Molecular Formula C23H15BrO
Molecular Weight 387.3 g/mol
CAS No. 73442-55-4
Cat. No. B12053537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3,4,5-triphenyl-2,4-cyclopentadien-1-one
CAS73442-55-4
Molecular FormulaC23H15BrO
Molecular Weight387.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C(=O)C(=C2C3=CC=CC=C3)Br)C4=CC=CC=C4
InChIInChI=1S/C23H15BrO/c24-22-20(17-12-6-2-7-13-17)19(16-10-4-1-5-11-16)21(23(22)25)18-14-8-3-9-15-18/h1-15H
InChIKeyDBJSHCMPSZHIQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-3,4,5-triphenyl-2,4-cyclopentadien-1-one (CAS 73442-55-4): A Functionalizable Cyclopentadienone for Advanced Synthesis


2-Bromo-3,4,5-triphenyl-2,4-cyclopentadien-1-one (CAS 73442-55-4) is a tetraarylcyclopentadienone derivative characterized by a bromine substituent directly at the 2-position of the cyclopentadienone core . With a molecular formula of C₂₃H₁₅BrO and a molecular weight of 387.27 g/mol, this dark-colored solid is classified as a 'tetracyclone' analog [1]. The compound is synthesized via bromination of the parent 2,3,4,5-tetraphenylcyclopentadienone, and its defining structural feature is the presence of a single, polarizable carbon–bromine bond, which introduces a reactive site for transition-metal-catalyzed cross-coupling and other post-cycloaddition transformations [2].

Why 2-Bromo-3,4,5-triphenyl-2,4-cyclopentadien-1-one Cannot Be Replaced by Simple Tetracyclone Analogs


General substitution with the parent tetraphenylcyclopentadienone or other tetraarylcyclopentadienones is not functionally equivalent for applications requiring downstream derivatization. The C2-bromine substituent on this cyclopentadienone provides a chemically distinct, orthogonal functional handle that is absent in the non-halogenated parent (C₂₉H₂₀O, CAS 479-33-4) or analogs bearing substituents only on the phenyl rings. While halogen substituents on the aromatic periphery (e.g., in 3,4-bis(4-bromophenyl) derivatives) show negligible electronic perturbation of the cyclopentadienone core's absorption properties [1], a halogen directly on the diene scaffold allows for site-selective post-Diels–Alder elaboration via catalytic cycles that are not accessible to the prototypical compound. This structural difference introduces a critical divergence in synthetic utility, making direct interchange impossible when a functionalizable cyclopentadienone diene is required .

Quantitative Evidence Differentiating 2-Bromo-3,4,5-triphenyl-2,4-cyclopentadien-1-one for Procurement


Distinct Optical Absorption Maintained Relative to Parent Tetracyclone

The introduction of a bromine substituent at the 2-position of the cyclopentadienone scaffold does not significantly perturb the core electronic structure, as evidenced by absorption spectroscopy. In a systematic study of tetraarylcyclopentadienone derivatives, bromine substituents on the aromatic rings (a comparable electronic perturbation) were found to have no measurable effect on the peak positions of the characteristic low-energy absorption bands (λ₂) [1]. This indicates that 2-bromo-3,4,5-triphenyl-2,4-cyclopentadien-1-one retains the signature deep-purple coloration and photophysical properties of the parent tetracyclone class, making it a spectroscopically predictable replacement in materials applications, while concurrently offering the synthetic advantage of a reactive C–Br bond.

UV-Vis Spectroscopy Photophysical Characterization Materials Chemistry

Structural Basis for Selective Post-Cycloaddition Functionalization

The C2–Br bond in 2-bromo-3,4,5-triphenyl-2,4-cyclopentadien-1-one serves as a chemically addressable site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, or Buchwald-Hartwig couplings) that are impossible with the parent tetraphenylcyclopentadienone. This is a class-level advantage shared by halogenated cyclopentadienone dienes, where the halogen is introduced to enable post-Diels–Alder diversification of the cycloadduct [1]. In a direct contrast, the parent tetracyclone (CAS 479-33-4) completely lacks a halogen substituent, while alternative 4-bromophenyl-substituted derivatives place the reactive halogen on the aromatic periphery, altering the regiochemical outcome of subsequent couplings compared to a core-halogenated scaffold.

Synthetic Chemistry Diels-Alder Cycloaddition Cross-Coupling

Retention of Diels-Alder Diene Reactivity Despite Bromine Substitution

Cyclopentadienones substituted with three phenyl groups remain competent dienes in [4+2] cycloaddition reactions with alkynes and strained alkenes, generating hexaarylbenzene and polynuclear aromatic scaffolds [1]. The C2-bromine substituent introduces a moderate steric demand at the diene terminus, which can influence diastereoselectivity in cycloadditions with pro-chiral dienophiles. While direct kinetic comparisons between the brominated and non-brominated analogs are absent from the published literature, the successful use of 2-bromocyclopentadienone (the unsubstituted analog) in highly endo-selective Diels–Alder dimerizations demonstrates that a bromine atom at the 2-position is well-tolerated and can even enhance stereocontrol [2].

Diels-Alder Reaction Cycloaddition Kinetics Steric Effects

Availability as a 95% Purity Research Chemical Supporting Reproducible Synthesis

Commercially, 2-bromo-3,4,5-triphenyl-2,4-cyclopentadien-1-one is supplied at a minimum purity specification of 95% (HPLC) . In contrast, many specialized tetraarylcyclopentadienone derivatives require custom synthesis with turnaround times of 4–8 weeks and purity levels that can vary batch-to-batch. The 95% purity benchmark provides a reliable starting point for reproducible synthetic transformations, particularly for cross-coupling chemistry where catalyst poisoning by impurities is a concern. This represents a procurement advantage over custom-synthesized halogenated cyclopentadienones where purity may not be guaranteed or standardized.

Chemical Procurement Synthetic Reliability Quality Control

Defined Application Scenarios for 2-Bromo-3,4,5-triphenyl-2,4-cyclopentadien-1-one Driven by Quantitative Evidence


Synthesis of Heterofunctionalized Hexaarylbenzenes via Sequential Diels-Alder/Cross-Coupling

The compound is ideally suited as a diene component for the construction of hexaarylbenzene (HPB) derivatives bearing a single, addressable functional group on the central benzene ring. Following thermal [4+2] cycloaddition with a diarylacetylene and expulsion of CO, the resulting bromo-hexaarylbenzene can undergo Suzuki-Miyaura coupling to install aryl, heteroaryl, or vinyl substituents. This two-step sequence enables the preparation of unsymmetrical HPBs that are inaccessible from the parent tetraphenylcyclopentadienone, which yields only symmetrical, fully phenylated products. The strategy leverages the retained diene reactivity and the unique core-halogen handle [1].

Construction of Donor-Acceptor Polyaromatic Chromophores for Organic Electronics

The C2-bromine substituent allows for the post-cycloaddition installation of electron-donating or electron-withdrawing moieties onto a polyphenylene scaffold without altering the photophysical properties of the cyclopentadienone precursor. Since bromine substitution does not shift the characteristic absorption bands (λ₂ remains at approximately 327 nm), the optical properties of the resulting materials can be predicted and tuned solely through the added substituents [1]. This is particularly valuable for the design of organic light-emitting diode (OLED) emitters and organic photovoltaic (OPV) materials, where precise control over HOMO-LUMO energies is critical.

Preparation of Sterically-Defined Chiral Polycycles via Diastereoselective Diels-Alder Cycloaddition

The steric bulk of the C2-bromine atom can influence the facial selectivity of Diels-Alder cycloadditions with pro-chiral dienophiles. By analogy to 2-bromocyclopentadienone, which undergoes highly endo-selective dimerization , 2-bromo-3,4,5-triphenyl-2,4-cyclopentadien-1-one may offer improved diastereoselectivity over the less hindered parent tetracyclone. This application is relevant to the synthesis of complex natural product core structures and chiral ligands for asymmetric catalysis.

Precursor to Core-Functionalized Polyphenylene Dendrimers and Nanographenes

The compound serves as a key monomer for the synthesis of polyphenylene dendrimers where a single peripheral arm requires further elaboration. The Diels-Alder polymerization of this brominated cyclopentadienone with multi-alkynyl core molecules followed by functionalization at bromine positions allows for the construction of functionalized, shape-persistent macromolecules. The 95% purity specification ensures consistent polymer growth and minimizes defects arising from impurities [1], a critical factor for structure-property relationship studies in nanoscience.

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